Ionic Conductivity Superiority of Hexyl‑Based Phosphonium Iodides over Octyl‑Based Analogs
Hexyl‑based phosphonium iodides exhibit higher ionic conductivity compared to their octyl‑based counterparts. This difference is attributed to the hexyl derivative’s larger dipole moment (15.89 D), longer P–I bond (4.38 Å), and narrower HOMO–LUMO energy gap, which collectively facilitate greater ionic mobility [1]. The comparison specifically involves asymmetric tetraalkyl phosphonium iodide ionic liquids, where the hexyl analog (iBH₃PI) showed the highest conductivity within the series.
| Evidence Dimension | Ionic conductivity |
|---|---|
| Target Compound Data | Higher conductivity (qualitative ranking: largest in the studied group) |
| Comparator Or Baseline | Octyl‑based phosphonium iodide – significantly lower conductivity |
| Quantified Difference | Qualitative: hexyl > octyl; underpinned by dipole moment (15.89 D vs lower values for octyl) and P–I bond length (4.38 Å vs shorter for octyl) |
| Conditions | Computational study (dipole moments, HOMO–LUMO gaps) coupled with experimental ionic conductivity measurements of asymmetric tetraalkyl phosphonium iodide ionic liquids |
Why This Matters
Procurement decisions that prioritize ionic conductivity for electrolyte or ionic liquid applications should favor the hexyl variant over the octyl analog.
- [1] Benavides-Garcia, M. & Monroe, K. Molecular models and IR spectra of asymmetric tetraalkyl phosphonium iodide ionic liquids. Chem. Phys. Lett. 2009, 479, 258‑262. View Source
